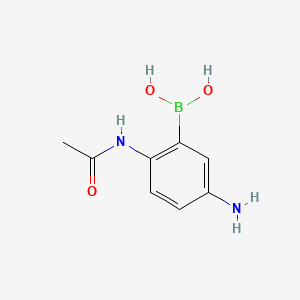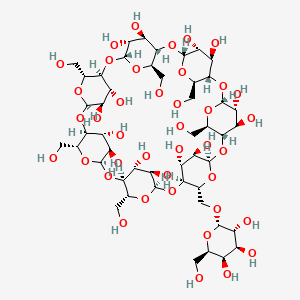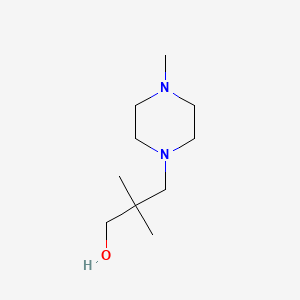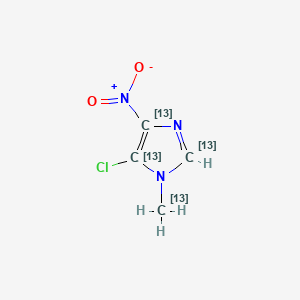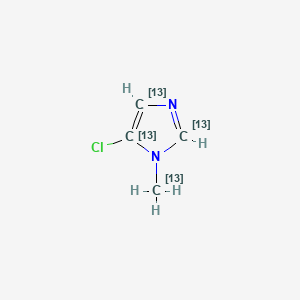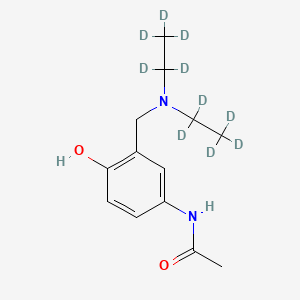
3-Diethylamino Acetaminophen-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Diethylamino Acetaminophen-d10: is a deuterium-labeled derivative of 3-Diethylamino Acetaminophen. This compound is primarily used as an impurity standard in the preparation of anti-tuberculosis drugs . The deuterium labeling is significant for various analytical applications, including mass spectrometry, due to its ability to provide distinct isotopic signatures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylamino Acetaminophen-d10 involves the incorporation of deuterium atoms into the 3-Diethylamino Acetaminophen molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 3-Diethylamino Acetaminophen-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Diethylamino Acetaminophen-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3-Diethylamino Acetaminophen and related compounds.
Pharmaceutical Research: Employed in the development and quality control of anti-tuberculosis drugs.
Biological Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Diethylamino Acetaminophen in biological systems.
Industrial Applications: Applied in the synthesis of deuterium-labeled compounds for various industrial purposes.
作用机制
The mechanism of action of 3-Diethylamino Acetaminophen-d10 is similar to that of its non-deuterated counterpart. It primarily acts through:
Inhibition of Prostaglandin Synthesis: The compound inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Central Analgesic Effect: It activates descending serotonergic pathways in the central nervous system, contributing to its analgesic effects.
相似化合物的比较
3-Diethylamino Acetaminophen: The non-deuterated version of the compound.
Amodiaquine: An anti-malarial drug that shares structural similarities with 3-Diethylamino Acetaminophen.
Uniqueness:
Isotopic Labeling: The deuterium labeling in 3-Diethylamino Acetaminophen-d10 provides unique isotopic signatures that are valuable in analytical applications.
Enhanced Stability: The presence of deuterium can enhance the stability of the compound, making it more suitable for certain research and industrial applications.
属性
IUPAC Name |
N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCRWJEKAGKKG-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC(=O)C)O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

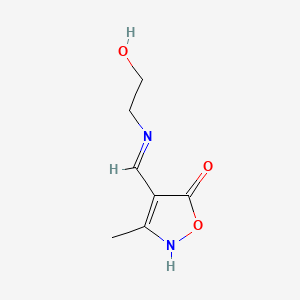
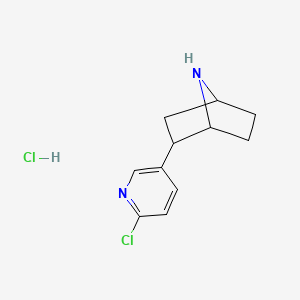
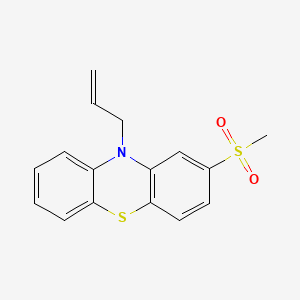
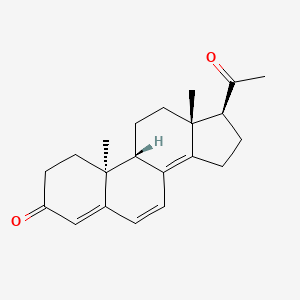
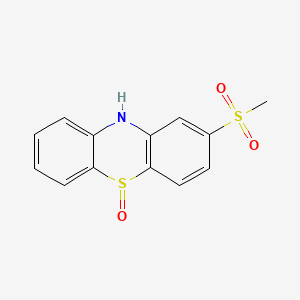
![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)
